2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The amino group can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromo group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Reagents like aryl halides and palladium catalysts are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and amino groups allows for interactions with various molecular targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-5-bromo-3-iodophenyl
- 2-Amino-5-bromobenzyl alcohol
Uniqueness
Compared to similar compounds, 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the bromo-substituted phenyl ring and the thiadiazole ring enhances its potential for diverse applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C9H8BrN3S |
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Molecular Weight |
270.15 g/mol |
IUPAC Name |
5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-5-3-2-4-6(7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
FDPFBJBAZJFWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(S2)N)Br |
Origin of Product |
United States |
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